molecular formula C9H6ClNO2 B8813035 6-Chloro-2-oxoindoline-3-carbaldehyde

6-Chloro-2-oxoindoline-3-carbaldehyde

Cat. No.: B8813035
M. Wt: 195.60 g/mol
InChI Key: NSJARCFMEOANBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-oxoindoline-3-carbaldehyde (CAS: 52508-91-5) is a heterocyclic compound featuring an indoline backbone substituted with a chlorine atom at position 6, a ketone group at position 2, and an aldehyde functional group at position 3 . Its molecular formula is C₉H₅ClNO₂, with a molecular weight of 196.6 g/mol. This compound is of significant interest in medicinal and synthetic chemistry due to its reactive aldehyde group, which facilitates diverse chemical transformations, including condensations and nucleophilic additions .

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

6-chloro-2-oxo-1,3-dihydroindole-3-carbaldehyde

InChI

InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(4-12)9(13)11-8(6)3-5/h1-4,7H,(H,11,13)

InChI Key

NSJARCFMEOANBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C2C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and physicochemical properties of 6-Chloro-2-oxoindoline-3-carbaldehyde and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure Key Functional Groups
This compound C₉H₅ClNO₂ 196.6 Cl (C6), =O (C2), -CHO (C3) Indoline Aldehyde, Ketone
5-Chloro-2-oxoindoline-3-carbaldehyde C₉H₅ClNO₂ 196.6 Cl (C5), =O (C2), -CHO (C3) Indoline Aldehyde, Ketone
Methyl 6-chlorooxoindoline-3-carboxylate C₁₀H₈ClNO₃ 225.6 Cl (C6), =O (C2), -COOCH₃ (C3) Indoline Ester, Ketone
6-Chloro-2-hydroxyquinoline-3-carbaldehyde C₁₀H₆ClNO₂ 207.6 Cl (C6), -OH (C2), -CHO (C3) Quinoline Aldehyde, Hydroxyl
6-Chloroisoquinoline C₉H₆ClN 163.6 Cl (C6) Isoquinoline Aromatic heterocycle
(Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) C₁₅H₈Cl₂NO 307.1 Cl (C6), =O (C2), 2-Cl-benzylidene (C3) Indoline Ketone, Chloroarylidene

Physicochemical and Bioavailability Insights

  • This compound: The aldehyde group enhances electrophilicity, making it reactive toward nucleophiles like amines and hydrazines.
  • Methyl 6-chlorooxoindoline-3-carboxylate : The ester group improves solubility in organic solvents (e.g., DCM, THF) compared to the aldehyde analog. This derivative is often used in peptide coupling reactions .
  • Chlorobenzylidene Derivatives (C1 and C2): Substituents like 2-chloro or 2-nitro benzylidene groups at position 3 significantly alter lipophilicity and oral bioavailability. For example, C1 (Cl-substituted) shows higher membrane permeability than C2 (NO₂-substituted) in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.